H-D-Cys(Trt)-OH

Cysteine racemization Fmoc SPPS S-protecting groups

H-D-Cys(Trt)-OH (CAS 25840-82-8) is a free N-terminal D-cysteine derivative with trityl (Trt) thiol protection, purpose-built for Boc/Bzl solid-phase peptide synthesis and solution-phase fragment condensation. Unlike Fmoc-Cys(Trt)-OH, this compound requires no basic deprotection prior to coupling, enabling direct incorporation into convergent peptide assembly workflows. The acid-labile Trt group—orthogonal to Acm, Mob, and StBu protecting groups—supports sequential, regioselective disulfide bond formation in multi-cystine peptides including conotoxins and somatostatin analogs. With D-configuration and enantiomeric impurity ≤0.5%, it delivers the stereochemical fidelity required for D-peptides, peptidomimetics, and retro-inverso analogs with enhanced proteolytic stability. Procure with confidence for industrial-scale octreotide synthesis and hybrid fragment condensation strategies.

Molecular Formula C22H21NO2S
Molecular Weight 363.5 g/mol
Cat. No. B15544247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Cys(Trt)-OH
Molecular FormulaC22H21NO2S
Molecular Weight363.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m1/s1
InChIKeyDLMYFMLKORXJPO-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-D-Cys(Trt)-OH Procurement Guide for Peptide Synthesis: Comparative Performance and Specifications


H-D-Cys(Trt)-OH (CAS 25840-82-8), also designated as S-Trityl-D-cysteine, is a protected D-cysteine derivative that serves as a fundamental building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide assembly . The compound features a free N-terminal amino group and a carboxylic acid group, while its thiol side chain is protected by a trityl (Trt) group—a bulky, acid-labile moiety that prevents unwanted thiol reactivity during coupling steps and enables orthogonal protection strategies in complex peptide synthesis [1]. Commercial specifications typically indicate HPLC purity ≥98% and enantiomeric impurity ≤0.5%, with a molecular formula of C₂₂H₂₁NO₂S and molecular weight of 363.47 g/mol [2].

Why H-D-Cys(Trt)-OH Cannot Be Arbitrarily Replaced by Fmoc-Cys(Trt)-OH or Alternative Cysteine Building Blocks


H-D-Cys(Trt)-OH occupies a distinct position in the peptide synthesis workflow that precludes simple substitution with Fmoc-protected analogs or cysteine derivatives bearing alternative S-protecting groups. The compound is a free N-terminal amino acid with Trt side-chain protection, whereas Fmoc-Cys(Trt)-OH features an Fmoc-protected N-terminus requiring basic deprotection prior to coupling. This fundamental difference dictates the synthetic route: H-D-Cys(Trt)-OH is compatible with Boc/Bzl chemistry and solution-phase fragment condensation, while its S-protection orthogonality enables regioselective disulfide bond formation in multi-cystine peptides when used alongside Acm, Mob, or StBu protecting groups [1]. Substitution with alternative S-protecting groups—such as Acm (stable to acid, requires oxidative removal) or tBu (requires harsh acidolysis)—fundamentally alters the deprotection sequence and may preclude the synthesis of peptides requiring sequential disulfide bond formation [2].

Quantitative Differentiation Evidence: H-D-Cys(Trt)-OH versus Closest Comparators


Racemization Rate: H-D-Cys(Trt)-OH versus Alternative Acid-Labile S-Protecting Groups in Standard SPPS

Under standard Fmoc-SPPS coupling conditions using phosphonium/uronium reagents with DIEA in DMF, cysteine residues protected with the Trt group exhibit an 8% racemization rate during incorporation [1]. In contrast, alternative acid-labile S-protecting groups—specifically MBom (4-methoxybenzyloxymethyl), Dpm (diphenylmethyl), and Ddm (4,4′-dimethoxydiphenylmethyl)—produce racemization rates of 0.4%, 1.2%, and 0.8% respectively under identical conditions [1]. The Trt group's 8% racemization exceeds the generally accepted <1.0% threshold for peptide pharmaceutical applications, while MBom and Ddm remain within acceptable limits [1].

Cysteine racemization Fmoc SPPS S-protecting groups

Orthogonal Deprotection Compatibility: Trt versus Acm and Mob in Multi-Cystine Peptide Synthesis

The Trt protecting group is cleavable under mild acidic conditions (e.g., 50% AcOH in DCM or TFA with scavengers) and remains stable during base-mediated Fmoc deprotection [1]. This orthogonality enables the sequential formation of multiple disulfide bonds when Trt is used in combination with Acm (cleaved by oxidative methods, e.g., I₂) and Mob (cleaved by strong acid, e.g., HF or TFMSA). The Trt/Acm/Mob triad has been established as a reliable orthogonal system for synthesizing tri-cystine peptides via regioselective disulfide bond formation [2].

Disulfide bond formation Orthogonal protection Multi-cystine peptides

Enantiomeric Purity Specifications: H-D-Cys(Trt)-OH versus L-Isomer Contamination Thresholds

Commercial H-D-Cys(Trt)-OH is routinely specified with enantiomeric impurity ≤0.5% as determined by chiral HPLC analysis [1]. This level of stereochemical purity is comparable to industry standards for D-amino acid derivatives used in peptide pharmaceuticals, where the undesired enantiomer must typically be controlled to <0.1% to <1.0% depending on regulatory requirements [2]. The L-isomer impurity (H-Cys(Trt)-OH) in H-D-Cys(Trt)-OH preparations is maintained at ≤0.5%, ensuring the intended D-configuration stereochemistry is preserved during incorporation into peptide chains [1].

Chiral purity Enantiomeric excess D-cysteine derivatives

Solubility Profile: H-D-Cys(Trt)-OH in Organic Solvents versus Aqueous Systems

H-D-Cys(Trt)-OH exhibits markedly differential solubility depending on solvent polarity: it dissolves readily in DMSO (up to 100 mg/mL, corresponding to 275 mM with sonication) [1] and in dichloromethane (DCM) , but is sparingly soluble in water with a measured solubility of only 0.022 g/L (0.06 mM) at 25°C . This solubility profile contrasts with unprotected cysteine (high aqueous solubility) and influences its handling in peptide synthesis workflows where DMF and DCM are the predominant reaction solvents.

Solubility Formulation Peptide synthesis workflow

Stability of Boc-D-Phe-Cys(Trt)-OH Dipeptide Intermediate in Solution-Phase Octreotide Synthesis

In patented processes for the commercial production of pharmaceutical-grade octreotide using classical solution-phase peptide synthesis, the dipeptide Boc-D-Phe-Cys(Trt)-OH is employed as a stable intermediate building block [1]. The Trt protection on the cysteine thiol enables this dipeptide to be condensed with tetrapeptide fragments under standard coupling conditions without premature deprotection or thiol-mediated side reactions, facilitating high-yield assembly of the full octreotide sequence [1].

Solution-phase peptide synthesis Dipeptide stability Octreotide synthesis

Research and Industrial Applications of H-D-Cys(Trt)-OH Where Differential Properties Provide Tangible Advantages


Regioselective Synthesis of Multi-Cystine Peptides with Defined Disulfide Connectivity

H-D-Cys(Trt)-OH is a foundational building block for synthesizing peptides containing two or more disulfide bonds in a precisely controlled, regioselective manner. In multi-cystine peptide synthesis, the Trt protecting group serves as one component of an orthogonal protection triad alongside Acm and Mob. The acid-labile Trt group can be selectively removed under mild acidic conditions (e.g., 50% AcOH or TFA with TIS) while the base-stable and oxidatively-labile Acm group remains intact, enabling sequential disulfide bond formation. This orthogonal strategy has been validated for synthesizing tri-cystine peptides, including conotoxins and somatostatin analogs, where incorrect disulfide pairing would abolish biological activity [1][2].

D-Peptide and Peptidomimetic Synthesis Requiring Stereochemical Integrity

H-D-Cys(Trt)-OH, with its D-configuration and enantiomeric impurity specification ≤0.5%, is essential for synthesizing D-peptides, peptidomimetics, and retro-inverso peptide analogs. Unlike L-cysteine derivatives, D-amino acid incorporation enhances peptide stability against proteolytic degradation in vivo and can modulate receptor binding affinity. The high stereochemical purity (≥98% HPLC purity with enantiomer ≤0.5%) ensures that the intended D-configuration is maintained throughout peptide assembly [1]. However, users should note that under standard Fmoc-SPPS conditions with phosphonium/uronium activation, cysteine residues bearing Trt protection exhibit approximately 8% racemization, potentially compromising stereochemical integrity [2]. Alternative coupling protocols or alternative S-protecting groups (MBom, Ddm) should be considered for applications where racemization must be maintained <1.0%.

Solution-Phase Fragment Condensation for Pharmaceutical Peptide Manufacturing

H-D-Cys(Trt)-OH is a strategic building block for solution-phase peptide synthesis (LPPS) and hybrid fragment condensation strategies, where the free N-terminus enables direct coupling without prior deprotection steps. In industrial manufacturing of octreotide, the dipeptide Boc-D-Phe-Cys(Trt)-OH is employed as a stable intermediate that condenses with tetrapeptide fragments to assemble the full-length peptide chain with high yield and purity [1]. The Trt group's compatibility with both Boc/Bzl and Fmoc/tBu orthogonal protection schemes allows H-D-Cys(Trt)-OH to serve as a versatile junction point in convergent peptide synthesis, where fragments synthesized via different protection strategies are united in a final coupling step [2].

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